molecular formula C11H7Br2NO3 B13530728 3-(3,5-Dibromophenyl)-5-methylisoxazole-4-carboxylic Acid

3-(3,5-Dibromophenyl)-5-methylisoxazole-4-carboxylic Acid

Cat. No.: B13530728
M. Wt: 360.99 g/mol
InChI Key: FRXYEFNOZWWYFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-dibromophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid is an organic compound that features a unique structure combining a dibromophenyl group with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dibromophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid typically involves the reaction of 3,5-dibromophenylboronic acid with appropriate reagents under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and bases, such as potassium carbonate, in an aqueous or organic solvent .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes to remove any by-products or impurities.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dibromophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The dibromophenyl group allows for substitution reactions, where bromine atoms can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the molecule.

Scientific Research Applications

3-(3,5-dibromophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,5-dibromophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The dibromophenyl group can engage in halogen bonding, while the oxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological targets, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-dibromophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid is unique due to the combination of its dibromophenyl group and oxazole ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H7Br2NO3

Molecular Weight

360.99 g/mol

IUPAC Name

3-(3,5-dibromophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H7Br2NO3/c1-5-9(11(15)16)10(14-17-5)6-2-7(12)4-8(13)3-6/h2-4H,1H3,(H,15,16)

InChI Key

FRXYEFNOZWWYFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC(=CC(=C2)Br)Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.